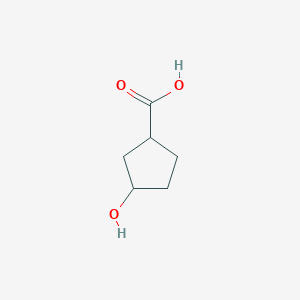

3-Hydroxycyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: Chemical Properties and Applications

This guide provides a comprehensive technical overview of 3-hydroxycyclopentanecarboxylic acid, a versatile chiral building block with significant applications in medicinal chemistry and materials science. We will delve into its chemical and physical properties, stereoisomerism, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Structural Elucidation and Physicochemical Properties

This compound is a cycloalkane derivative characterized by a five-membered ring bearing both a hydroxyl and a carboxylic acid functional group. Its molecular formula is C₆H₁₀O₃, with a molecular weight of approximately 130.14 g/mol .[1][2] The presence of two stereocenters at positions 1 and 3 of the cyclopentane ring gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans).

The spatial arrangement of the hydroxyl and carboxyl groups (cis or trans) significantly influences the molecule's physical and chemical properties. This stereoisomerism is a critical consideration in its application, particularly in drug design, where specific stereochemistry is often required for optimal biological activity.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | General | (1S,3S)-isomer | (1S,3R)-isomer | Reference |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | 130.14 g/mol | 130.14 g/mol | [1][2] |

| IUPAC Name | 3-hydroxycyclopentane-1-carboxylic acid | (1S,3S)-3-hydroxycyclopentanecarboxylic acid | cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | [1][2] |

| CAS Number | 101080-22-2 | 107983-78-8 | 107983-78-8 | [3][4] |

| Boiling Point | ~297 °C (Predicted) | Not available | Not available | [1] |

| Density | ~1.328 g/cm³ (Predicted) | Not available | Not available | [1] |

| pKa | ~4.59 (Predicted) | Not available | Not available | [1] |

| Topological Polar Surface Area | 57.53 Ų | 57.5 Ų | 57.5 Ų | [2][3] |

| Hydrogen Bond Donor Count | 2 | 2 | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | [2] |

| Rotatable Bond Count | 1 | 1 | 1 | [3] |

Note: Experimental data for specific isomers is limited in publicly available literature; some values are predicted.

Solubility Profile: Due to the presence of both a polar carboxylic acid and a hydroxyl group, this compound is expected to be moderately soluble in water and soluble in polar organic solvents such as alcohols, ethers, and acetone. The cyclopentane ring imparts some nonpolar character, which may limit its solubility in highly nonpolar solvents.

Chemical Reactivity and Key Transformations

The bifunctional nature of this compound allows for a diverse range of chemical transformations at both the carboxylic acid and hydroxyl moieties.

Reactions of the Carboxylic Acid Group

Fischer Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reversible reaction, known as the Fischer esterification, is a cornerstone for producing various ester derivatives. Driving the equilibrium towards the ester product is typically achieved by using an excess of the alcohol or by removing water as it is formed.

Caption: Fischer Esterification of this compound.

Protocol for Methyl Ester Synthesis:

-

Dissolve this compound in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the product by column chromatography or distillation.

Reactions of the Hydroxyl Group

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 3-oxocyclopentanecarboxylic acid. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Caption: Oxidation of the secondary alcohol to a ketone.

Protocol for Oxidation using PCC:

-

Suspend pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM).

-

Add a solution of this compound in DCM to the PCC suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify 3-oxocyclopentanecarboxylic acid by recrystallization or column chromatography.

Dehydration: Acid-catalyzed dehydration of the hydroxyl group can lead to the formation of cyclopentene-1-carboxylic acid or cyclopentene-2-carboxylic acid, depending on the reaction conditions and the stability of the resulting double bond.

Bifunctional Reactivity

The presence of both functional groups allows for intramolecular reactions, such as the formation of lactones (cyclic esters), particularly if the stereochemistry is favorable.

Synthesis of this compound

The synthesis of this compound often involves the reduction of a keto-acid precursor or stereoselective routes to obtain specific enantiomers.

A common approach is the hydrogenation of 3-oxocyclopentanecarboxylic acid.[3] This can be achieved using various reducing agents, and the stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions.

Caption: Synthesis via reduction of a keto-acid precursor.

Stereoselective Synthesis: Achieving high enantiomeric purity is crucial for pharmaceutical applications. Stereoselective synthesis of specific isomers, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a potent agonist of metabotropic glutamate receptors, has been reported starting from L-serine.[5] These complex multi-step syntheses often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product.

Applications in Drug Discovery and Development

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The cyclopentane scaffold is a common motif in many natural products and pharmaceuticals.

Antiviral Agents: The structural features of this compound derivatives make them suitable for incorporation into nucleoside and non-nucleoside analogues with potential antiviral activity. Indole-3-carboxylic acid derivatives, for instance, have been investigated for their antiviral effects against SARS-CoV-2.[6]

Anti-cancer Therapeutics: Carboxylic acid derivatives have been explored as anti-cancer agents. For example, new coumarin-3-carboxylic acid derivatives have shown potential as lactate transport inhibitors in cancer cells.[7]

Neurological Disorders: The metabotropic glutamate receptor agonist, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, highlights the importance of this scaffold in developing treatments for neurological disorders.[5] Additionally, nipecotic acid derivatives, which are structurally related, have been studied for their potential against neurodegeneration.[8]

Caption: Role in the development of various therapeutic agents.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms. The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm). The proton on the carbon bearing the hydroxyl group (H-3) would appear in the range of 3.5-4.5 ppm, and its multiplicity would depend on the number of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the 170-185 ppm region. The carbon attached to the hydroxyl group (C-3) would appear in the 60-80 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups.

-

A broad O-H stretching band from the carboxylic acid is observed between 2500 and 3300 cm⁻¹.

-

A strong C=O stretching absorption from the carboxylic acid appears around 1700-1725 cm⁻¹.

-

A broad O-H stretching band from the alcohol is also present around 3200-3600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. The exact mass can be used to determine the elemental composition.

Chiral Separation: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating the enantiomers of this compound and its derivatives.[9][10][11] Capillary electrophoresis with chiral selectors is another powerful technique for enantiomeric separation.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For some derivatives, a NIOSH-approved respirator may be necessary.[12] It is important to consult the specific Safety Data Sheet (SDS) for detailed handling and safety information for each compound. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a fundamentally important chiral building block with a rich chemical profile. Its stereoisomeric nature and bifunctionality provide a versatile platform for the synthesis of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in research and development.

References

- (1R,3R)

- This compound. PubChem.

- (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. PubChem.

- (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester. (n.d.). Biomol.

- 3-Oxo-1-cyclopentanecarboxylic acid 97. (n.d.). Sigma-Aldrich.

- (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid - [H82935]. (n.d.). Synthonix, Inc.

- (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID. (2025). ChemicalBook.

- Cyclopentanecarboxamide, 3-hydroxy-, cis-. (n.d.). NIST WebBook.

- Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- Regio- and stereoselective synthesis of cyclopentane-and cyclopentenecarboxylic acids and deriv

- (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. (n.d.).

- How could you distinguish between the isomers cyclopentanecarboxylic acid and 4-hydroxycyclohexanone by 1H and 13C NMR spectroscopy?. (n.d.). Study.com.

- Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (2002). Bioscience, Biotechnology, and Biochemistry.

- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- IR: carboxylic acids. (n.d.). University of Calgary.

- Cyclopentanecarboxylic acid, 3-amino-, cis-. (n.d.). NIST WebBook.

- Highlights in Antiviral Drug Research: Antivirals at the Horizon. (2012). Medicinal Research Reviews.

- Cyclopentanecarboxylic acid, 1-hydroxy- - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. (2002). Semantic Scholar.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- 2-Hydroxycyclopentane-1-carboxylic acid. (n.d.). PubChem.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2022). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.

- Chiral HPLC Separ

- Chiral Separations: Methods and Protocols. (2025).

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

- Carbazole Derivatives as Antiviral Agents: An Overview. (2020). Molecules.

- Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. (2021). Bioorganic & Medicinal Chemistry.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2022). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.

- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). Pharmaceutical Sciences.

- Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020). YouTube.

- Chromatography for Chiral Separ

- Chalcone Derivatives: Role in Anticancer Therapy. (2021). Molecules.

- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Antioxidants.

- Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (2021). Journal of Inorganic Biochemistry.

- Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspart

Sources

- 1. This compound | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (1S,3S)-3-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | 107983-78-8 [chemicalbook.com]

- 5. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. 1-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Critical Role of Stereochemistry: Decoding the Identity

An In-Depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: A Comprehensive Analysis of Stereoisomer-Specific CAS Numbers, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal carbocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid, five-membered ring, decorated with hydroxyl and carboxylic acid functional groups, provides a valuable scaffold for introducing specific three-dimensional arrangements into larger, biologically active molecules. However, the inherent stereochemistry of this compound presents a significant challenge in its identification and sourcing; the general name refers to a family of four distinct stereoisomers, each with unique properties and a specific Chemical Abstracts Service (CAS) number. This guide provides an in-depth analysis of this compound, focusing on the critical importance of stereoisomerism. We will dissect the complex landscape of its CAS numbers, detail robust synthetic and analytical methodologies, and explore its application as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this versatile chemical entity.

The structure of this compound contains two stereocenters at positions 1 and 3 of the cyclopentane ring. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs (cis and trans) and their respective enantiomers. The spatial orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups dictates the molecule's shape, reactivity, and, crucially, its interaction with chiral biological systems like enzymes and receptors. Consequently, referencing this compound without specifying its stereochemistry is ambiguous and can lead to significant errors in research and development.

The most reliable method for unambiguous identification is the CAS number. Different isomers have been assigned unique identifiers, which are essential for procurement, regulatory documentation, and scientific literature searches.

The Stereoselective Synthesis of 3-Hydroxycyclopentanecarboxylic Acid Isomers: A Technical Guide for Drug Development Professionals

Abstract

The 3-hydroxycyclopentanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active molecules and pharmaceutical agents. The precise stereochemical arrangement of the hydroxyl and carboxylic acid functionalities on the cyclopentane ring is often critical for target engagement and pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the stereoselective synthesis of the four isomers of this compound. This document moves beyond a simple recitation of protocols to explain the underlying mechanistic principles, the rationale behind experimental design, and the practical considerations for each synthetic approach. Key methodologies, including stereoselective reduction of prochiral ketones, asymmetric dihydroxylation of cyclopentene precursors, and chemoenzymatic resolutions, are discussed in detail. Each section includes step-by-step protocols for key transformations, comparative data tables, and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction: The Significance of Stereoisomerism in this compound Scaffolds

The cyclopentane ring, with its inherent conformational flexibility, provides a versatile three-dimensional framework for the presentation of pharmacophoric elements. The introduction of hydroxyl and carboxylic acid groups at the 1 and 3 positions creates two stereogenic centers, resulting in four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The biological activity of molecules incorporating this scaffold is exquisitely sensitive to the spatial orientation of these functional groups. For instance, the cis and trans isomers can exhibit profoundly different binding affinities for target proteins, and enantiomers may display distinct pharmacological profiles, with one being active while the other is inactive or even responsible for off-target effects. Therefore, the ability to selectively synthesize each of these isomers is of paramount importance in drug discovery and development for structure-activity relationship (SAR) studies and the identification of optimal drug candidates. This guide will explore the primary chemical and enzymatic strategies to achieve this stereochemical control.

Strategic Approaches to Stereocontrol

The synthesis of the four stereoisomers of this compound can be broadly categorized into three main strategies:

-

Strategy A: Stereoselective Reduction of a Prochiral Ketone. This approach involves the synthesis of a common precursor, 3-oxocyclopentanecarboxylic acid or its ester, followed by the stereoselective reduction of the ketone to introduce the hydroxyl group with a defined stereochemistry.

-

Strategy B: Stereoselective Dihydroxylation of a Cyclopentene Precursor. This strategy utilizes 3-cyclopentene-1-carboxylic acid as a key intermediate. The double bond is then dihydroxylated using stereoselective reagents to install the two hydroxyl groups in either a cis or trans fashion, which can then be further manipulated.

-

Strategy C: Chemoenzymatic Resolution of a Racemic Mixture. In this approach, a racemic mixture of a this compound ester is prepared, and an enzyme is used to selectively hydrolyze one of the enantiomers, allowing for the separation of the two.

The logical flow of these synthetic strategies is depicted in the following diagram:

Caption: Overview of the main synthetic strategies for accessing the stereoisomers of this compound.

Strategy A: Stereoselective Reduction of 3-Oxocyclopentanecarboxylate

This strategy offers a convergent approach where the key stereocenter at C3 is introduced in the final reduction step. The synthesis begins with the preparation of a 3-oxocyclopentanecarboxylate ester, a versatile intermediate.

Synthesis of the 3-Oxocyclopentanecarboxylate Precursor

A common method for the synthesis of methyl 3-oxocyclopentanecarboxylate involves the Dieckmann condensation of dimethyl adipate.

Experimental Protocol: Synthesis of Methyl 3-Oxocyclopentanecarboxylate

-

Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide (1.1 eq) in anhydrous toluene.

-

Addition of Diester: Dimethyl adipate (1.0 eq) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction: The mixture is heated at reflux for 2 hours, during which time a solid precipitate forms.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford methyl 2-oxocyclopentanecarboxylate. Subsequent hydrolysis and decarboxylation yield 3-oxocyclopentanecarboxylic acid, which can be re-esterified to give the desired product.[1]

Stereoselective Reduction of the Ketone

The stereochemical outcome of the reduction of the prochiral ketone in methyl 3-oxocyclopentanecarboxylate is dictated by the choice of reducing agent and reaction conditions.

-

Synthesis of cis-3-Hydroxycyclopentanecarboxylate (Racemic): Reduction with sodium borohydride (NaBH₄) typically proceeds via hydride attack from the less sterically hindered face, leading predominantly to the cis isomer where the hydroxyl and ester groups are on the same side of the ring.

-

Synthesis of trans-3-Hydroxycyclopentanecarboxylate (Racemic): Achieving the trans isomer requires a bulkier reducing agent that approaches from the opposite face of the ester group. Reagents such as L-Selectride® (lithium tri-sec-butylborohydride) can favor the formation of the trans isomer.

Table 1: Comparison of Reducing Agents for 3-Oxocyclopentanecarboxylate

| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) |

| Sodium Borohydride | cis | >90:10 |

| L-Selectride® | trans | >10:90 |

Experimental Protocol: Stereoselective Reduction to cis-3-Hydroxycyclopentanecarboxylate

-

Reaction Setup: Methyl 3-oxocyclopentanecarboxylate is dissolved in methanol and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (1.0 eq) is added portion-wise over 15 minutes.

-

Reaction: The reaction is stirred at 0 °C for 1 hour.

-

Work-up: The reaction is quenched by the addition of acetone, followed by acidification with dilute hydrochloric acid. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Strategy B: Asymmetric Dihydroxylation of 3-Cyclopentene-1-carboxylic Acid

This strategy introduces the stereocenters at C3 and C4 of a cyclopentene ring, which can then be further manipulated to the target molecule. The key step is the Sharpless Asymmetric Dihydroxylation.

Synthesis of the 3-Cyclopentene-1-carboxylic Acid Precursor

3-Cyclopentene-1-carboxylic acid can be prepared from 1,4-dichloro-2-butene through a sequence of cycloalkylation of malonic ester, followed by hydrolysis and decarboxylation.[2][3]

Experimental Protocol: Synthesis of 3-Cyclopentene-1-carboxylic Acid

-

Cycloalkylation: Diethyl malonate is treated with sodium ethoxide in ethanol, followed by the addition of trans-1,4-dichloro-2-butene to form diethyl 3-cyclopentene-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation: The resulting diester is saponified with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding 3-cyclopentene-1-carboxylic acid.[2]

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of cis-diols from alkenes.[4][5][6] The choice of the chiral ligand (derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD)) determines which face of the alkene is hydroxylated, leading to a specific enantiomer of the diol.

Caption: Enantioselective synthesis of cis-diols via Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation of Methyl 3-Cyclopentene-1-carboxylate

-

Reaction Setup: A mixture of AD-mix-β (containing the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and OsO₄) in t-butanol and water is stirred at room temperature until both phases are clear. The mixture is then cooled to 0 °C.

-

Addition of Alkene: Methyl 3-cyclopentene-1-carboxylate is added, and the reaction is stirred vigorously at 0 °C for 24 hours.

-

Work-up: Solid sodium sulfite is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude diol is purified by column chromatography.

The resulting cis-diol can then be selectively deoxygenated at one of the hydroxyl groups to yield the target this compound.

Strategy C: Chemoenzymatic Resolution

Chemoenzymatic methods offer an elegant and highly selective approach to obtaining enantiomerically pure compounds. In this strategy, a racemic mixture of a this compound ester is subjected to enzymatic hydrolysis, where the enzyme selectively acts on one enantiomer.

Preparation of Racemic cis- or trans-3-Hydroxycyclopentanecarboxylate

The racemic starting materials for enzymatic resolution are prepared as described in Strategy A, through the non-stereoselective reduction of 3-oxocyclopentanecarboxylate.

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that can catalyze the hydrolysis of esters with high enantioselectivity.[7][8][9][10][11] For a racemic mixture of a 3-hydroxycyclopentanecarboxylate ester, a lipase can be chosen that preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Caption: General scheme for the kinetic resolution of a racemic ester using a lipase.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic cis-Methyl 3-Hydroxycyclopentanecarboxylate

-

Reaction Setup: Racemic cis-methyl 3-hydroxycyclopentanecarboxylate is suspended in a phosphate buffer (pH 7.0).

-

Enzyme Addition: A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

-

Reaction: The suspension is stirred at a controlled temperature (e.g., 30 °C), and the progress of the reaction is monitored by measuring the pH or by HPLC analysis. The reaction is stopped at approximately 50% conversion.

-

Work-up: The enzyme is filtered off, and the aqueous solution is acidified to pH 2-3 with dilute HCl. The mixture is then extracted with ethyl acetate.

-

Separation: The organic extract contains the unreacted ester enantiomer. The aqueous layer contains the carboxylic acid enantiomer, which can be extracted after further acidification. The two enantiomers can then be purified separately.

Table 2: Representative Lipases for Kinetic Resolution

| Lipase Source | Common Acronym | Typical Substrate Specificity |

| Candida antarctica Lipase B | CAL-B | Broad substrate scope, often high enantioselectivity. |

| Pseudomonas cepacia Lipase | PSL | Effective for a wide range of esters. |

| Candida rugosa Lipase | CRL | Known for hydrolyzing esters with bulky acyl groups. |

Conclusion and Future Perspectives

The stereoselective synthesis of this compound isomers is a well-addressed challenge in organic chemistry, with several robust and reliable strategies available to the medicinal chemist. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and reagents.

-

Stereoselective reduction offers a convergent and often high-yielding approach, particularly for the synthesis of racemic cis and trans isomers.

-

Asymmetric dihydroxylation provides an excellent method for accessing enantiomerically pure cis-isomers, which can be further elaborated.

-

Chemoenzymatic resolution stands out for its exceptional enantioselectivity and environmentally benign reaction conditions, making it an attractive option for the preparation of optically pure isomers on both laboratory and industrial scales.

Future developments in this field will likely focus on the discovery of new catalysts with even higher stereoselectivity and broader substrate scope, as well as the development of more efficient and sustainable synthetic processes. The continued exploration of biocatalysis, in particular, holds great promise for the synthesis of these valuable building blocks for the next generation of therapeutics.

References

- PrepChem. Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester.

- Schmid, G. H.; Wolkoff, A. W. Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. J. Org. Chem.1967, 32 (1), 254–255.

- Chemchart. 3-Cyclopentene-1-carboxylic acid (7686-77-3).

- Wikipedia. Sharpless asymmetric dihydroxylation.

- Jefford, C. W.; Timári, G. Amplified asymmetric dihydroxylation of a racemic cyclopentene. J. Chem. Soc., Chem. Commun.1995, 1501-1502.

- ResearchGate. Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of...

- MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

- ResearchGate. Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.

- RSC Publishing. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid.

- MDPI. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.

- ResearchGate. Lipase catalysis in resolution of racemic intermediates of diltiazem synthesis in organic solvents.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxycyclopentanecarboxylic Acid

Introduction

3-Hydroxycyclopentanecarboxylic acid is a bifunctional organic molecule of interest in medicinal chemistry and materials science due to its combination of a carboxylic acid and a secondary alcohol on a cyclopentane scaffold. The precise and unambiguous structural elucidation of this molecule is paramount for its application in drug development and scientific research. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a comprehensive reference for researchers and scientists. This document will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to facilitate the unequivocal identification and characterization of this compound.

Molecular Structure and Isomerism

This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) possesses two stereocenters, at C1 and C3, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers will exhibit distinct spectroscopic properties, particularly in NMR spectroscopy, due to the different spatial relationships between the hydroxyl and carboxylic acid groups. This guide will focus on the general spectroscopic features applicable to all isomers, with specific notes on how stereochemistry may influence the data.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, Broad | 1H | -COOH |

| ~4.0 | Multiplet | 1H | H3 (CH-OH) |

| ~2.8 | Multiplet | 1H | H1 (CH-COOH) |

| 1.5-2.2 | Multiplets | 6H | H2, H4, H5 (ring CH₂) |

| ~3.5 | Singlet, Broad | 1H | -OH |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~70 | C3 (CH-OH) |

| ~45 | C1 (CH-COOH) |

| 25-40 | C2, C4, C5 (ring CH₂) |

Interpretation and Causality

¹H NMR: The most downfield signal will be the carboxylic acid proton, appearing as a broad singlet around 12.0 ppm. [1]This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and anisotropic effects of the carbonyl group. The proton on the carbon bearing the hydroxyl group (H3) is expected to resonate around 4.0 ppm, while the proton on the carbon with the carboxylic acid group (H1) will be found around 2.8 ppm. The remaining cyclopentane ring protons will appear as a complex series of multiplets in the upfield region (1.5-2.2 ppm). The stereochemistry of the molecule will significantly impact the coupling constants and exact chemical shifts of the ring protons.

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing around 175 ppm. The carbon attached to the hydroxyl group (C3) will resonate around 70 ppm, and the carbon attached to the carboxylic acid group (C1) will be near 45 ppm. The remaining ring methylene carbons will appear in the 25-40 ppm range.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final NMR spectra. Integrate the ¹H NMR signals to determine the relative proton ratios.

Caption: General workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 113 | Medium | [M - OH]⁺ |

| 112 | Medium | [M - H₂O]⁺ |

| 85 | High | [M - COOH]⁺ |

| 71 | High | [M - H₂O - C₂H₅]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 45 | Medium | [COOH]⁺ |

Interpretation and Causality

The molecular ion peak ([M]⁺) is expected at m/z 130, corresponding to the molecular weight of this compound. However, this peak may be of low intensity due to the facile fragmentation of the molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (m/z 113) and the loss of the entire carboxyl group (m/z 85). [2]The presence of the alcohol functionality can lead to the loss of a water molecule (m/z 112). Further fragmentation of the cyclopentane ring will lead to a series of smaller ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Sources

An In-depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-hydroxycyclopentanecarboxylic acid, a versatile chiral building block with significant potential in medicinal chemistry and drug development. We will delve into its molecular structure, stereochemical diversity, synthetic pathways, spectroscopic characterization, and emerging applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Scaffold

This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) is a functionalized alicyclic carboxylic acid.[1][2] Its structure, featuring both a hydroxyl and a carboxylic acid group on a five-membered ring, provides two key points for chemical modification. This dual functionality, combined with the stereochemical possibilities of the cyclopentane ring, makes it a valuable synthon for creating complex molecular architectures. The inherent chirality of the molecule is of particular importance in drug design, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The physical and chemical properties of this compound are influenced by its functional groups. The carboxylic acid moiety imparts acidic properties and a potential for a variety of reactions, including esterification and amidation. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and offering another site for chemical derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| Topological Polar Surface Area | 57.53 Ų | PubChem |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

The Critical Role of Stereoisomerism

This compound possesses two stereocenters, at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: (1R,3R) and (1S,3S) (the trans isomers), and (1R,3S) and (1S,3R) (the cis isomers).

The spatial arrangement of the hydroxyl and carboxylic acid groups in these isomers is fundamentally different, which dictates how they interact with chiral environments such as biological receptors and enzymes. The ability to selectively synthesize a single, desired stereoisomer is therefore a critical aspect of its application in drug development, ensuring target specificity and minimizing off-target effects. For instance, the IUPAC name for the (1S,3R) isomer is cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid.[2]

Caption: Stereoisomers of this compound.

Strategies for Stereoselective Synthesis

The controlled synthesis of specific stereoisomers of this compound is a key challenge. Several synthetic strategies can be envisioned, drawing from established methodologies for related cyclopentane and cyclohexane systems.

Ring Opening of Bicyclic Precursors

A powerful strategy for the stereoselective synthesis of substituted cyclopentanes involves the ring-opening of bicyclic precursors. For example, a route analogous to the synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives could be employed.[3] This would involve the regioselective opening of a suitable bicyclic epoxide or aziridine precursor, where the stereochemistry of the starting material dictates the stereochemistry of the final product.

Enzymatic Resolution

Enzymatic resolution is a highly effective method for separating enantiomers of chiral molecules. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For instance, a racemic mixture of a this compound ester could be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products, now having different functional groups, can be readily separated. This approach has been successfully applied to the synthesis of enantiomerically pure cis-3-hydroxycyclohexane carboxylic acid derivatives.[4][5]

Experimental Protocol: Conceptual Enzymatic Resolution of (±)-methyl 3-hydroxycyclopentanecarboxylate

-

Substrate Preparation: Dissolve racemic methyl 3-hydroxycyclopentanecarboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).

-

Enzyme Addition: Add a commercially available lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435) to the solution.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separation: Acidify the filtrate to protonate the newly formed carboxylic acid. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester, while the carboxylic acid can be extracted into an aqueous basic solution and then re-acidified and extracted.

-

Purification: Purify the separated ester and carboxylic acid by column chromatography or crystallization.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of each product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Caption: Workflow for Enzymatic Resolution.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a derivative, (cis)-3-hydroxy-cyclopentanecarboxylic acid methyl ester, provides valuable insights.[6] Key expected signals for the free acid would include:

-

A broad singlet in the downfield region (typically 10-12 ppm) corresponding to the carboxylic acid proton.

-

A multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), likely in the range of 3.5-4.5 ppm.

-

A multiplet for the proton on the carbon bearing the carboxylic acid group (C1-H), expected around 2.5-3.0 ppm.

-

A series of multiplets for the remaining cyclopentane ring protons between 1.5 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to show:

-

A signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm.

-

A signal for the carbon attached to the hydroxyl group (C3) around 65-75 ppm.

-

A signal for the carbon attached to the carboxylic acid group (C1) around 40-50 ppm.

-

Signals for the other three cyclopentane carbons in the aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

-

A broad absorption band for the O-H stretch of the alcohol group, likely overlapping with the carboxylic acid O-H stretch, around 3200-3500 cm⁻¹.

-

C-O stretching vibrations for the alcohol and carboxylic acid in the 1050-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 130, along with characteristic fragmentation patterns, such as the loss of a water molecule (M-18) and the loss of the carboxyl group (M-45).

Applications in Drug Development and Research

The structural features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules.

Synthesis of Cholinergic Compounds

The methyl ester of (1R,3S)-3-hydroxycyclopentanecarboxylic acid has been utilized as a reagent in the chemical synthesis of cholinergic compounds, such as epi-desmethyldesethermuscarine.[7][8] Cholinergic agents are compounds that mimic the action of acetylcholine and are of interest in the development of therapies for conditions such as Alzheimer's disease, glaucoma, and myasthenia gravis. The cyclopentane ring serves as a rigid scaffold to orient the necessary pharmacophoric elements for interaction with cholinergic receptors.

A Scaffold for Diverse Biological Targets

The cyclopentane ring is a common motif in a wide range of biologically active compounds. Derivatives of cyclopentane have been investigated for various therapeutic applications, including:

-

Antiviral agents: The rigid adamantane scaffold, a related cyclic system, has been a cornerstone in the development of antiviral drugs.[9] The cyclopentane ring can serve a similar role in presenting functional groups in a defined spatial orientation.

-

Enzyme inhibitors: The defined stereochemistry of this compound allows for the precise positioning of functional groups to interact with the active sites of enzymes.

-

Anti-inflammatory and Analgesic Agents: Cycloalkyl[d]pyrimidine derivatives have demonstrated analgesic and anti-inflammatory activities.[10]

The ability to introduce further diversity at both the hydroxyl and carboxylic acid functionalities of this compound provides a platform for generating libraries of compounds for screening against a wide array of biological targets.

Conclusion and Future Outlook

This compound is a chiral building block with considerable, yet not fully exploited, potential in drug discovery and development. Its stereochemical richness and dual functionality offer a versatile platform for the synthesis of complex and biologically active molecules. While detailed synthetic and biological studies on this specific molecule are emerging, the established chemistry of related cyclopentane and cyclohexane systems provides a strong foundation for its future exploration. Advances in stereoselective synthesis and enzymatic resolution will be key to unlocking the full potential of each of its stereoisomers. As the demand for novel, three-dimensional molecular scaffolds in drug design continues to grow, this compound is poised to become an increasingly important tool in the arsenal of medicinal chemists.

References

- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.

- This compound | C6H10O3 | CID 15153193. PubChem.

- (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184. PubChem.

- Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.

- Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.

- Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. J Am Chem Soc. 2002 Oct 23;124(42):12447-52.

- Pharmaceutical composition. Google Patents.

- (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester ee | 174292-58-1. Zerenex.

- 1-Hydroxy-3-cyclopentene carboxylic acid. Google Patents.

- 13-C NMR Chemical Shift Table.

- Cyclopentanecarboxylic acid, 1-hydroxy-. Chemical Shifts.

- trans-3-Methylcyclopentane-carboxylic acid | C7H12O2 | CID 13239208. PubChem.

- methyl 3-hydroxycyclopentane-1-carboxylate | 32811-76-0. Chemsrc.

- Figure S6. 13 C-NMR spectrum of methyl... ResearchGate.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC.

- Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. PMC.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.

- Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. PMC.

- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.

Sources

- 1. This compound | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

- 5. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 6. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester(79598-73-5) 1H NMR spectrum [chemicalbook.com]

- 7. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester CAS#: 79598-73-5 [amp.chemicalbook.com]

- 8. (cis)-3-Hydroxy-cyclopentanecarboxylic ac id Methyl ester | 79598-73-5 [chemicalbook.com]

- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Hydroxycyclopentanecarboxylic Acid in Nature: A Technical Guide for Researchers

Foreword: Unveiling a Molecule of Latent Potential

Within the vast and intricate tapestry of natural products, the discovery of novel bioactive compounds continues to drive innovation in medicine and biotechnology. This guide delves into the compelling world of 3-Hydroxycyclopentanecarboxylic acid, a cyclopentanoid derivative with significant, yet underexplored, potential. While its definitive widespread discovery in natural products remains an evolving area of research, its structural motif is present in a variety of biologically active natural products, suggesting a latent significance in the chemical ecology of various organisms. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its chemical properties, plausible biosynthetic origins, methodologies for its isolation and characterization, and an exploration of its putative biological activities.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective study. This small, chiral molecule possesses a unique combination of a hydroxyl and a carboxylic acid functional group on a cyclopentane ring, bestowing upon it distinct polarity and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| IUPAC Name | 3-hydroxycyclopentane-1-carboxylic acid | [1] |

| CAS Number | 101080-22-2 | [2] |

| Stereochemistry | Exists as multiple stereoisomers, including (1S,3R) and (1S,3S) configurations. | [3] |

The presence of both a hydrogen bond donor (hydroxyl and carboxyl groups) and acceptor (carbonyl and hydroxyl oxygens) suggests that this molecule can participate in a variety of intermolecular interactions, influencing its solubility and biological activity.

Putative Natural Occurrence and Biosynthesis

While a definitive, high-profile discovery of this compound in a specific natural product is not yet widely documented, the cyclopentanoid ring system is a common scaffold in a diverse range of natural products, including iridoids, prostaglandins, and certain fungal metabolites.[4] The biosynthesis of such cyclopentanoid structures often involves the cyclization of acyclic precursors derived from the isoprenoid pathway.

A plausible biosynthetic pathway for this compound could originate from the shikimate pathway, which is a key metabolic route in plants and microorganisms for the synthesis of aromatic compounds and other secondary metabolites. Intermediates from this pathway could undergo a series of enzymatic transformations, including cyclization, hydroxylation, and oxidation, to yield the final product. The structural similarity to cyclopentenone prostaglandins (cyPGs), which are known to be biosynthesized via the cyclization of fatty acids, also suggests a potential lipid-derived pathway.

Caption: Plausible biosynthetic origins of this compound.

Further investigation into the genomics and metabolomics of organisms that produce related cyclopentanoid compounds may lead to the discovery of the specific enzymatic machinery responsible for the synthesis of this compound.

Methodologies for Isolation and Characterization

The successful isolation and characterization of this compound from a natural source, or its analysis in a biological matrix, requires a systematic and multi-faceted analytical approach.

Extraction and Purification Workflow

The following protocol outlines a general workflow for the extraction and purification of polar compounds like this compound from a plant or microbial source.

Step 1: Sample Preparation

-

Lyophilize (freeze-dry) the biological material (e.g., plant leaves, fungal mycelia) to remove water.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like hexane to remove lipids and pigments.

-

Follow with a medium-polarity solvent such as ethyl acetate, and finally, a polar solvent like methanol or an ethanol/water mixture to extract the target compound. The choice of solvent will depend on the specific matrix and can be optimized using small-scale trials.

Step 3: Liquid-Liquid Partitioning

-

Concentrate the polar extract under reduced pressure.

-

Resuspend the residue in water and perform liquid-liquid partitioning against a solvent like ethyl acetate. This compound, being polar, is expected to remain predominantly in the aqueous phase.

Step 4: Chromatographic Purification

-

Solid-Phase Extraction (SPE): Utilize a reversed-phase (C18) SPE cartridge to pre-purify the aqueous extract. Elute with a stepwise gradient of methanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employ a preparative reversed-phase HPLC column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form. Collect fractions and monitor by analytical HPLC or TLC.

Caption: General workflow for the extraction and purification of this compound.

Structural Elucidation and Characterization

Once isolated, the structure of this compound must be unequivocally confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile carboxylic acids after derivatization (e.g., methylation or silylation). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

GC-MS Derivatization and Analysis Protocol:

-

Derivatization: To a dried aliquot of the purified sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework and the connectivity of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC will provide detailed structural information.

Expected ¹H and ¹³C NMR Chemical Shifts: While experimental data for this compound is not widely published, predicted chemical shifts can provide a useful reference.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | ~12.0 (broad singlet) | - |

| Carboxyl C | ~175-180 | ~175-180 |

| C1-H | ~2.5-2.9 (multiplet) | ~40-45 |

| C3-H | ~3.8-4.2 (multiplet) | ~70-75 |

| Cyclopentane CH₂ | ~1.5-2.2 (multiplets) | ~25-40 |

Note: These are estimated values and can vary depending on the solvent and stereochemistry.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | 1760-1690 |

| C-O (Alcohol) | 1210-1050 |

| O-H (Alcohol) | 3600-3200 (broad) |

Biological Activities and Therapeutic Potential

The structural features of this compound suggest the potential for a range of biological activities. The cyclopentane ring is a key component of many bioactive natural products, and carboxylic acids are known to interact with various biological targets.

Anti-inflammatory Potential

Cyclopentenone prostaglandins are well-documented for their anti-inflammatory effects. While this compound lacks the enone moiety, its cyclopentane scaffold suggests a potential to modulate inflammatory pathways. Further research is warranted to investigate its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), and to modulate the production of pro-inflammatory cytokines.

Proposed In Vitro Anti-inflammatory Assays:

-

COX-1/COX-2 Inhibition Assay: To determine the IC₅₀ values against these key enzymes in inflammation.

-

Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages: To measure the effect on the release of TNF-α, IL-6, and IL-1β.

Antimicrobial Activity

Carboxylic acids, in general, can exhibit antimicrobial properties by disrupting the cell membrane integrity of microorganisms. The potential of this compound as an antibacterial or antifungal agent should be explored.

Proposed Antimicrobial Assays:

-

Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration that inhibits the visible growth of a range of pathogenic bacteria and fungi.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine the lowest concentration that kills the microorganisms.

Future Directions and Conclusion

The study of this compound is a promising frontier in natural product research. While its natural sources are yet to be fully elucidated, its chemical synthesis is feasible, providing a means to explore its biological potential. Future research should focus on:

-

Screening of Natural Product Libraries: A systematic screening of plant, fungal, and microbial extracts for the presence of this compound.

-

Biosynthetic Pathway Elucidation: Identification of the genes and enzymes responsible for its production in organisms where it is discovered.

-

Comprehensive Biological Profiling: In-depth investigation of its anti-inflammatory, antimicrobial, and other potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize its biological activity and pharmacokinetic properties.

References

- PubChem Compound Summary for CID 15153193, this compound.

- PubChem Compound Summary for CID 45076184, (1S,3R)-3-Hydroxycyclopentanecarboxylic acid.

- Total synthesis of cyclopentanoid natural products. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. This compound | C6H10O3 | CID 15153193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 45076184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis of cyclopentanoid natural products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Advantage of Chirality: A Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid as a Premier Chiral Building Block

Introduction: The Imperative of Stereochemistry in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the ability to selectively synthesize a single, desired enantiomer of a drug candidate is a cornerstone of modern medicinal chemistry. This imperative has driven the demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds from which complex, stereochemically defined active pharmaceutical ingredients (APIs) can be constructed.

Among the pantheon of such building blocks, 3-hydroxycyclopentanecarboxylic acid stands out as a molecule of significant strategic importance. Its rigid cyclopentane core, adorned with hydroxyl and carboxylic acid functionalities, presents a trifecta of desirable features: stereochemical richness, diverse chemical handles for further elaboration, and a proven track record in the synthesis of high-value therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral activity.[1][2]

This technical guide provides an in-depth exploration of this compound, intended for researchers, chemists, and drug development professionals. We will dissect the nuances of its stereoisomers, provide validated, step-by-step protocols for the synthesis of the racemic precursor, and detail robust methodologies for its resolution into single enantiomers through both enzymatic and classical chemical techniques. Furthermore, we will illustrate its practical application by outlining a synthetic pathway to a key precursor for the anti-HIV drug, Abacavir.

Understanding the Stereoisomers of this compound

This compound possesses two stereogenic centers, giving rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis (syn) and trans (anti) diastereomers.

| Stereoisomer Configuration | Structure | Key Identifiers |

| (1R,3S)-cis |  | CAS: 1443511-35-0 |

| (1S,3R)-cis |  | CAS: 107983-78-8[3] |

| (1R,3R)-trans |  | CAS: N/A |

| (1S,3S)-trans |  | CAS: 107983-78-8 |

The cis isomers, particularly the (1R,3S) and (1S,3R) enantiomers, are of paramount interest in pharmaceutical synthesis due to their specific stereochemical arrangement, which mimics the ribose sugar in natural nucleosides. This structural analogy is the foundation of their utility in constructing carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group, imparting enhanced metabolic stability.[1]

Synthesis of Racemic cis-3-Hydroxycyclopentanecarboxylic Acid: A Foundational Protocol

A reliable supply of the racemic starting material is the logical first step. While several routes exist, a practical and scalable approach involves the synthesis of 3-oxocyclopentanecarboxylic acid followed by a stereoselective reduction of the ketone. The Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate followed by hydrolysis and decarboxylation is a known method to produce the keto-acid precursor.[4] For the purpose of this guide, we will focus on the subsequent reduction, a critical step that establishes the cis stereochemistry.

Protocol 1: Synthesis of rac-cis-3-Hydroxycyclopentanecarboxylic Acid

This protocol outlines the reduction of 3-oxo-1-cyclopentanecarboxylic acid. The choice of reducing agent is critical for achieving high cis diastereoselectivity. Sodium borohydride is a cost-effective and operationally simple choice that generally favors the formation of the thermodynamically more stable cis product through axial attack of the hydride on the more stable chair-like conformation of the cyclopentanone ring.

Materials:

-

3-Oxo-1-cyclopentanecarboxylic acid

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxo-1-cyclopentanecarboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic and may cause gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is approximately 2-3. This will neutralize the excess NaBH₄ and the resulting borate esters.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford racemic cis-3-hydroxycyclopentanecarboxylic acid.

Caption: Synthesis of the racemic cis-precursor.

Resolution of Enantiomers: Accessing Stereochemical Purity

With the racemic cis-diastereomer in hand, the next crucial phase is the separation of the enantiomers. Both enzymatic kinetic resolution and classical diastereomeric salt formation are powerful, industrially relevant techniques to achieve this.

Method 1: Enzymatic Kinetic Resolution of the Methyl Ester

Enzymatic resolutions are prized for their high enantioselectivity under mild conditions. Lipases are particularly effective for the kinetic resolution of alcohols and esters. In this approach, the racemic carboxylic acid is first converted to its methyl ester. A lipase is then used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CALB) are excellent candidates for this transformation.

Workflow Overview:

-

Esterification: Convert the racemic acid to its methyl ester.

-

Enzymatic Hydrolysis: Selectively hydrolyze one ester enantiomer.

-

Separation: Separate the resulting acid and the unreacted ester.

-

Hydrolysis: Hydrolyze the remaining ester to obtain the second acid enantiomer.

Caption: Workflow for enzymatic kinetic resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Step A: Esterification of rac-cis-3-Hydroxycyclopentanecarboxylic Acid

-

Suspend the racemic acid (1.0 eq) in methanol (20 mL per gram of acid).

-

Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction, remove the methanol under reduced pressure, and dilute the residue with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield the racemic methyl ester, which can be used in the next step without further purification.

Step B: Enzymatic Hydrolysis

-

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

-

Suspend the racemic methyl ester (1.0 eq) in the buffer solution. A co-solvent like THF or acetone may be added to improve solubility.

-

Add the lipase (e.g., Pseudomonas cepacia lipase, ~50-100 mg per gram of ester).

-

Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress carefully by chiral HPLC or by measuring the consumption of a titrant (e.g., NaOH solution) if using a pH-stat, aiming for ~50% conversion.

-

Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Acidify the filtrate to pH ~2 with 1 M HCl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The desired acid enantiomer will be in the organic phase. The unreacted ester enantiomer will also be in the organic phase.

-

Separate the acid from the ester by extracting the organic phase with a mild base (e.g., saturated NaHCO₃ solution). The acid will move to the aqueous basic layer, while the ester remains in the organic layer.

-

Re-acidify the aqueous layer to pH ~2 and extract with ethyl acetate to isolate the pure acid enantiomer.

-

The unreacted ester can be recovered from the original organic layer and hydrolyzed chemically (e.g., with NaOH in methanol/water) to furnish the other acid enantiomer.

Method 2: Diastereomeric Salt Resolution

This classical method leverages the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Protocol 3: Resolution via Diastereomeric Salt Formation

Materials:

-

rac-cis-3-Hydroxycyclopentanecarboxylic acid

-

(R)-(+)-1-Phenylethylamine

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Salt Formation: Dissolve the racemic acid (1.0 eq) in a minimal amount of hot methanol or ethanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in the same solvent.

-

Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Enantiomeric Purity Check: Check the enantiomeric excess (ee) of the crystallized salt by liberating the acid (see step 5) and analyzing it by chiral HPLC. If necessary, recrystallize the salt from the same solvent to improve the ee.

-

Liberation of the Enantiopure Acid: Suspend the resolved diastereomeric salt in water and add 1 M HCl until the pH is ~2. Extract the liberated enantiopure carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pure enantiomer.

-

Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Caption: Workflow for diastereomeric salt resolution.

Application in Synthesis: A Gateway to Carbocyclic Nucleosides

The true value of a chiral building block is realized in its application. The enantiomers of cis-3-hydroxycyclopentanecarboxylic acid are key precursors to carbocyclic nucleosides, a class of antiviral drugs that includes Abacavir (anti-HIV) and Entecavir (anti-hepatitis B).[1][5] The cyclopentane ring serves as a stable isostere of the natural ribose sugar.

The following schematic outlines a plausible synthetic route from (1R,3S)-3-hydroxycyclopentanecarboxylic acid to a key precursor for Carbovir, which is a direct antecedent to Abacavir.[6][7] This pathway highlights the strategic transformations enabled by the functional groups of the chiral building block.